molecular formula C23H24N2O3S B301706 N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide

N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide

Cat. No. B301706
M. Wt: 408.5 g/mol
InChI Key: IJKUOUIWHUVZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide, also known as DMAPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMAPAA belongs to the class of sulfonamide derivatives and has been synthesized using various methods.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in the development of cancer and other diseases. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide inhibits the activity of HDACs by binding to the active site of the enzyme and preventing the deacetylation of histones. This leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. This compound also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. However, this compound has limitations as well, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

Future research on N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide should focus on its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Studies should investigate the efficacy and safety of this compound in animal models and clinical trials. Additionally, research should investigate the potential synergistic effects of this compound with other drugs and therapies. Finally, research should investigate the mechanisms underlying the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide can be synthesized using various methods, including the reaction of 4-methyl(phenylsulfonyl)aniline with 3,5-dimethylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid, which can be purified using column chromatography.

properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C23H24N2O3S/c1-17-9-11-21(12-10-17)25(29(27,28)22-7-5-4-6-8-22)16-23(26)24-20-14-18(2)13-19(3)15-20/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

IJKUOUIWHUVZIY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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